5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid typically involves the azo coupling reaction between 2,3-dihydro-6-methyl-2-oxo-1H-benzimidazole and barbituric acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the diazotization of the benzimidazole derivative followed by coupling with barbituric acid to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and barbituric acid moieties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid has several scientific research applications:
Chemistry: Used as a pigment in the synthesis of dyes and inks due to its stability and vibrant color.
Biology: Investigated for its potential use in biological staining and as a marker in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antineoplastic agent.
Industry: Widely used in the coloring of plastics, rubber, and other materials due to its excellent heat stability and resistance to migration
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is primarily related to its ability to interact with biological molecules through its azo and benzimidazole moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pigment Orange 5: Another azo compound used as a pigment with similar applications.
Pigment Red 1: A related azo compound with different substituents on the aromatic ring, leading to variations in color and stability.
Pigment Yellow 1: An azo compound with a different chromophore, resulting in a yellow color.
Uniqueness
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is unique due to its specific combination of benzimidazole and barbituric acid moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and resistance to heat and migration make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C16H12N8O7 |
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Molecular Weight |
428.32 g/mol |
IUPAC Name |
5-(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N8O7/c1-4-2-6-7(18-13(29)17-6)3-5(4)16(11(27)21-15(31)22-12(16)28)24-23-8-9(25)19-14(30)20-10(8)26/h2-3,8H,1H3,(H2,17,18,29)(H2,19,20,25,26,30)(H2,21,22,27,28,31) |
InChI Key |
RUDLEBKRFQBNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3(C(=O)NC(=O)NC3=O)N=NC4C(=O)NC(=O)NC4=O)NC(=O)N2 |
Origin of Product |
United States |
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